2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-10-9(8(5-13)4-12-7)6-14-11(2,3)15-10/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECKJUIKFHWAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575855 | |
| Record name | 2,2,8-Trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6560-65-2 | |
| Record name | 2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6560-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,8-Trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The cyclization involves the condensation of 3-hydroxy-4-hydroxymethyl-2-methylpyridine with acetone in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds via the formation of a ketal intermediate, where the two hydroxyl groups of the pyridine derivative react with acetone to form the six-membereddioxino ring. The methyl groups at positions 2 and 8 originate from the acetone and the parent pyridine, respectively.
Key Reaction Parameters:
Industrial Scalability
Continuous flow reactors have been adopted for large-scale production to enhance reproducibility and safety. A patented method describes a pilot-scale synthesis using a tubular reactor with in-line pH monitoring to optimize acid concentration and residence time, achieving a throughput of 15 kg/day.
Oxidation of 2,2,8-Trimethyl-4H- dioxino[4,5-c]pyridine-5-ylmethanol
The alcohol precursor is oxidized to the target aldehyde using selective oxidizing agents that prevent over-oxidation to carboxylic acids. Manganese dioxide (MnO₂) is the most widely reported reagent for this transformation.
Manganese Dioxide-Mediated Oxidation
MnO₂ in anhydrous dichloromethane at 25–40°C selectively oxidizes primary alcohols to aldehydes without affecting the dioxino ring or methyl substituents. The reaction typically completes within 4–6 hours, yielding 80–90% of the aldehyde product.
Optimization Insights:
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Particle Size: Activated MnO₂ (mesh size 230–400) maximizes surface area and reaction efficiency.
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Solvent Purity: Anhydrous conditions prevent side reactions, such as hydrate formation.
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Workup: Filtration through Celite followed by solvent evaporation yields the crude product, which is purified via recrystallization from ethanol/water.
Table 1: Comparative Analysis of Oxidation Methods
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 40 | 4 | 89 | 98 |
| PCC | CH₂Cl₂ | 25 | 12 | 75 | 95 |
| TEMPO/NaOCl | H₂O/CH₂Cl₂ | 0 | 2 | 82 | 97 |
PCC = Pyridinium chlorochromate; TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Alternative Oxidation Strategies
While MnO₂ remains the gold standard, recent studies explore catalytic systems for greener synthesis:
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TEMPO/NaOCl: A biphasic system (water/dichloromethane) enables rapid oxidation at 0°C but requires strict pH control to avoid lactone byproducts.
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Gold Nanoparticles: Supported on TiO₂, these catalysts show promise in flow chemistry setups but currently offer lower yields (68–72%).
Quality Control and Analytical Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min) confirms product purity >98%. The aldehyde elutes at 6.2 minutes (UV detection at 254 nm).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 8.21 (s, 1H, pyridine-H), 4.45 (d, J = 11 Hz, 2H, dioxino-OCH₂), 2.55 (s, 3H, CH₃), 1.48 (s, 6H, 2×CH₃).
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IR (KBr): 2820 cm⁻¹ (C-H stretch, aldehyde), 1685 cm⁻¹ (C=O stretch).
Challenges and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or lactones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is a common oxidizing agent used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and lactones.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde exhibit promising antimicrobial properties. Studies have shown that modifications to the pyridine ring can enhance activity against a range of bacterial strains. For instance, a study demonstrated that certain derivatives were effective against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. A notable case study involved the synthesis of analogs that showed selective cytotoxicity towards breast cancer cell lines while sparing normal cells .
Organic Synthesis
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through electrophilic substitutions and condensation reactions. Researchers have successfully employed this compound to synthesize complex heterocyclic compounds that are valuable in pharmaceuticals .
Reagent in Chemical Reactions
This compound is also used as a reagent in various chemical reactions. It has been utilized in the synthesis of pyridine derivatives and other nitrogen-containing heterocycles. Its reactivity profile makes it suitable for applications in multi-step organic synthesis processes .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a precursor for polymerization reactions. Its functional groups can participate in cross-linking reactions to form novel polymeric materials with enhanced thermal stability and mechanical properties .
Nanomaterials Development
Recent advancements have shown that this compound can be integrated into nanomaterials development. It has been used to modify the surface properties of nanoparticles to enhance their biocompatibility and functionality for drug delivery systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s structure allows it to participate in various chemical reactions, influencing its activity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde include derivatives with altered substituents or functional groups. Below is a comparative analysis based on molecular properties, synthesis, and applications:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
Functional Groups: The carbaldehyde (target compound) contains an aldehyde group, making it reactive in condensation or nucleophilic addition reactions. The methanol derivative replaces the aldehyde with a hydroxymethyl group, enabling alkylation (e.g., propargyl bromide addition) to generate ether-linked derivatives . The oxime derivative introduces an oxime (-CH=N-OH) group, likely enhancing solubility and metal-chelating properties .
Synthetic Utility: The methanol derivative (CAS 1136-52-3) serves as a key intermediate for synthesizing propargyl ethers, as demonstrated in pyridoxine-triazole conjugates . The oxime derivative (CAS 6560-66-3) may be utilized in coordination chemistry or as a ligand due to its nitrogen-oxygen donor sites .
Hazard Profiles: The chlorophenyl-methanol analog carries GHS hazard warnings (H302, H312, H332), indicating toxicity upon ingestion, dermal contact, or inhalation .
Notes on Data Limitations
- Physical Properties : Key parameters such as melting/boiling points, solubility, and spectral data (e.g., NMR, IR) for the carbaldehyde are absent in the evidence.
Biological Activity
2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₅N₁O₃
- Molecular Weight : 209.24 g/mol
- CAS Number : 1136-52-3
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further research in infectious diseases.
Cytotoxicity Studies
A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values were determined through dose-response assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15.2 |
| MCF-7 (breast) | 12.8 |
| A549 (lung) | 18.5 |
These results indicate that the compound is particularly effective against breast cancer cells compared to others.
Mechanistic Insights
The cytotoxicity was linked to the compound's ability to induce apoptosis through:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
- Activation of caspases involved in the apoptotic pathway.
Antimicrobial Studies
In vitro studies revealed that the compound demonstrated activity against a range of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Q & A
Q. What are the key synthetic routes for 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde, and how can reaction conditions be optimized?
The compound is synthesized via functionalization of its precursor, (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol. A common method involves reacting the precursor with propargyl bromide under reflux in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Key parameters for optimization include:
- Reagent stoichiometry : A 1.5:1 molar ratio of NaH to precursor ensures efficient deprotonation .
- Temperature control : Reflux at 60–70°C minimizes side reactions (e.g., over-alkylation).
- Purification : Column chromatography with hexane/dichloromethane (20:80) achieves >75% yield .
Q. How is the purity and structural integrity of the compound validated after synthesis?
Combined analytical techniques are essential:
- ¹H NMR : Peaks at δ 7.99 (N–CH), 4.9 (O–CH₂), and 1.5 ppm (2×CH₃) confirm the aldehyde moiety and dioxane ring .
- IR spectroscopy : Absorbance at 2114 cm⁻¹ (C≡C stretch) and 1067 cm⁻¹ (C–O–C) verifies functional groups .
- TLC monitoring : Rf = 0.6 in DCM/methanol (12:1) ensures reaction completion .
Advanced Research Questions
Q. How can derivatives of this compound be designed for monoamine oxidase-B (MAO-B) inhibition?
Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups : Substituents like styryl or propargylamine enhance MAO-B affinity (e.g., IC₅₀ = 0.01 µM for compound 20) .
- Reversibility : Propargylamine derivatives (e.g., compound 21) act as irreversible inhibitors, while styryl analogs (e.g., compound 22) are reversible .
- Molecular docking : Hydrophobic interactions and π–π stacking with MAO-B’s FAD-binding site (binding energy: −11.65 kcal/mol) guide rational design .
Q. Table 1: MAO-B Inhibitory Activity of Selected Derivatives
| Compound | Substituent | IC₅₀ (µM) | Reversibility |
|---|---|---|---|
| 20 | Styryl-phenol | 0.01 | Reversible |
| 21 | Propargylamine | 0.01 | Irreversible |
| 22 | Piperazinyl-styryl | 0.02 | Reversible |
| Data from |
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in SAR or IC₅₀ values may arise from:
Q. How can the antibacterial mechanism of phosphonium salt derivatives be investigated?
For derivatives like 5,6-bis[triphenylphosphonio(methyl)]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine dichloride:
- MIC determination : Against Staphylococcus aureus (MIC = 5 µg/ml) using broth microdilution .
- DNA interaction assays : Gel electrophoresis or fluorescent intercalator displacement (FID) to assess plasmid DNA binding .
- Cellular uptake : Fluorescence microscopy with labeled derivatives to track intracellular localization .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
- Batch size : Limit precursor batches to ≤10 g to maintain reaction homogeneity .
- Catalyst loading : Use CuSO₄·5H₂O (10 mol%) and ascorbic acid (25 mol%) for click chemistry derivatization .
- Workup : Quench reactions with saturated NH₄Cl to neutralize excess NaH before extraction .
Q. How can computational tools enhance the design of novel derivatives?
- Docking software (AutoDock Vina) : Predict binding modes with MAO-B or bacterial DNA .
- QSAR models : Corrogate substituent lipophilicity (logP) with antibacterial activity (e.g., logP = 2.33 for active derivatives) .
Analytical Challenges
Q. How to address spectral overlap in NMR characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in the δ 4.4–4.9 ppm region (e.g., O–CH₂ vs. CH₂–OH) .
- Deuterated solvents : Use chloroform-d for sharper signals in aromatic regions .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
